molecular formula C11H10F3N3 B132130 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 641571-11-1

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Numéro de catalogue: B132130
Numéro CAS: 641571-11-1
Poids moléculaire: 241.21 g/mol
Clé InChI: WWTGXYAJVXKEKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H8F3N3 It is characterized by the presence of an imidazole ring substituted with a methyl group and a trifluoromethyl group attached to an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Substitution Reactions: The methyl group is introduced via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free catalysts and environmentally benign conditions to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the aniline moiety using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of imidazole oxides or aniline oxides.

    Reduction: Formation of reduced imidazole derivatives or aniline derivatives.

    Substitution: Formation of alkylated or sulfonated imidazole or aniline derivatives.

Applications De Recherche Scientifique

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-imidazol-1-yl-3-(trifluoromethyl)aniline: Similar structure but lacks the methyl group on the imidazole ring.

    3-fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline: Similar structure but has a fluorine atom instead of a trifluoromethyl group.

Uniqueness

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both a methyl group on the imidazole ring and a trifluoromethyl group on the aniline moiety. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity .

Activité Biologique

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, with the CAS number 641571-11-1, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its structure includes a trifluoromethyl group, which enhances its interaction with biological targets, making it a candidate for kinase inhibition and anticancer activity.

The molecular formula for this compound is C11H10F3N3, with a molecular weight of 241.21 g/mol. The compound is typically presented as a crystalline powder and has a purity of over 98% .

PropertyValue
CAS Number641571-11-1
Molecular FormulaC11H10F3N3
Molecular Weight241.21 g/mol
Purity≥98%
Physical StateCrystalline Powder

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines, including K-562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). The compound demonstrated moderate to significant anti-proliferative activity across these cell lines .

Case Study: In Vitro Activity
In a study assessing the anti-proliferative effects of new compounds, this compound was part of a series of derivatives tested against multiple cancer cell lines. The results indicated that compounds containing this structure exhibited significant inhibition against Bcr-Abl kinase, which is crucial in certain leukemias .

Cell LineIC50 (µM)Activity Description
K-56210Significant inhibition
MCF-715Moderate inhibition
A54912Moderate inhibition

Kinase Inhibition

The compound has been identified as a potential inhibitor of several kinases, including EGFR and Bcr-Abl. In particular, it showed promising results in inhibiting the phosphorylation process mediated by these kinases, which is critical for tumor growth and survival .

Kinase Assay Results
In kinase assays, this compound exhibited potent inhibitory activity against EGFR with up to 92% inhibition at concentrations as low as 10 nM. This positions it as a competitive inhibitor that may be beneficial in targeting tumors reliant on EGFR signaling pathways .

Kinase% Inhibition at 10 nM
EGFR91%
Bcr-AblModerate
HER-4Up to 65%

Structure–Activity Relationship (SAR)

The presence of the trifluoromethyl group appears to enhance the compound’s binding affinity to kinase targets. Studies indicate that the structural arrangement allows for optimal interaction within the active sites of kinases, contributing to its biological efficacy . The imidazole ring also plays a crucial role in stabilizing interactions with target proteins.

Propriétés

IUPAC Name

3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTGXYAJVXKEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475604
Record name 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641571-11-1
Record name 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641571-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LLI0Q7APP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In an autoclave a suspension of 5% palladium on activated carbon (0.6 g) in 94% aqueous ethanol (200 mL) is pre-hydrogenated. After that, 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole (6.0 g, 22.1 mmol) is added, and the mixture is hydrogenated at 70° C. and 4 bar pressure for 3 hours. Thereafter, most of the starting material is converted. The suspension is filtered over filter aid. The obtained filtrate is slowly added to water (250 mL) of 0-5° C. The resulting mixture is concentrated to a weight of 270 g, stirred, cooled to 0° C. and further stirred for almost 3 hours. The formed solid is filtered, washed with water (20 mL) and dried at 50° C. under reduced pressure to afford 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenylamine as an off-white solid. Yield: 85.8% (HPLC purity: 94 area %), Melting range: 123-124° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a single neck flask fitted with a condenser are added CuI (89.5 mg, 0.47 mmol), cyclohexanediamine (107.3 mg, 0.94 mmol) and diglyme (10 mL). The mixture is stirred for 10 minutes at ambient temperature. To the purple heterogeneous mixture, 3-bromo-5-trifluoromethyl-phenylamine (XVI) (1.13 g, 4.7 mmol), 4-methyl-1H-imidazole (0.77 g, 9.4 mmol) and Cs2CO3 (1.53 g, 4.7 mmol) are added. The mixture is heated at 150° C. and stirred for an additional 24 hours. The mixture is cooled to 25° C. and purified by column chromatography (silica gel; EtOAc/MeOH 95:5) to afford (I) as the major product (840 mg).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
107.3 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
89.5 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydride (12.18 g, 55-65% m/m, Fluka 71620) is suspended in tetrahydrofuran (60 mL) and a solution of 4-methylimidazole (24.5 g) in tetrahydrofuran (65 mL) is slowly added to the stirred suspension at 20-25° C. Gentle cooling is necessary to maintain the temperature at 20-25° C. during the addition. After completion of the addition, the reaction mixture is stirred for additional 15 minutes at 20-25° C., until gas evolution had ceased. A solution of 3-fluoro-5-trifluoromethyl-phenylamine (XIX) (25 g) in 1-methyl-2-pyrrolidone (125 mL) is added slowly to the reaction mixture and the mixture is stirred for additional 15 minutes at 20-25° C. Then, the reaction mixture is heated at an oil bath temperature of 100° C. to distill off the volatile solvent (tetrahydrofuran). Finally, the temperature is raised to 165° C. (oil bath) and the reaction mixture is stirred for 22 hours at this temperature. For work up, the reaction mixture is poured onto water (500 mL) and the water phase is extracted with t-butyl methyl ether (2×500 mL). The t-butyl methyl ether phases are combined and are extracted with water (2×500 mL). The organic layer is dried on anhydrous magnesium sulfate (19 g) and the solvent is evaporated at 45° C. under reduced pressure to obtain crude 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenylamine as a yellowish solid. The crude product is contaminated with at least 1 regioisomer. The crude product is dissolved in toluene (93.4 g) at 80-90° C. and the solution is allowed to cool down to room temperature. Crystallization occurred at ca. 35-40° C. The suspension is stirred for additional 2 hours at room temperature and the product is isolated by filtration. The filter cake is washed with ice-cold toluene (25 mL) and dried in vacuo at 50° C. to obtain pure 5-(4-methyl-imidazol-1-yl)-3-trifluoromethyl-phenylamine (I). GC-MS: m/z 241, 222, 213, 200, 186, 172, 160.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
93.4 g
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A suspension of 3-bromo-5-(trifluoromethyl)aniline (4.8 g, 20 mmol), 4-methylimidazole (1.97 g, 24 mmol), K2CO3 (3.04 g, 22 mmol), CuI (0.57 g, 3 mmol) and 8-hydroxyquinoline (0.44 g, 3 mmol) in 20 mL DMSO was stirred at 120° C. in a sealed tube under Ar2 for 16 hrs. The mixture was cooled down to 50° C. and 28% aq ammonia (10 mL) was added. The mixture was maintained at this temperature for 1 h. After cooling to rt, H2O and EtOAc were added. The aqueous layer was extracted with EtOAc (60 mL×3) and the organic layer was washed with brine, dried with Na2SO4, after filtration, the filtrate was concentrated under reduced pressure and purified by chromatography on silica gel (CH2Cl2/CH3OH 97:3) to give 2.85 g product as pale yellow solid (59.1%). 1H NMR (300 MHz, CDCl3) δ: 7.76 (1H, s), 7.01 (1H, s), 6.94 (1H, s), 6.84 (1H, s), 6.78 (1H, s), 4.11 (2H, brs), 2.29 (3H, s). LCMS: m/z [M+H]+ 242.0966.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.57 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59.1%

Synthesis routes and methods V

Procedure details

A suspension of 3-bromo-5-(trifluoromethyl)aniline (4.8 g, 20 mmol), 4-methylimidazole (1.97 g, 24 mmol), potassium carbonate (3.04 g, 22 mmol), CuI (0.57 g, 3 mmol), and 8-hydroxyquinoline (0.44 g, 3 mmol,) in dry DMSO (20 mL) in a pressure tube was degassed by bubbling N2 into the suspension for 10 minutes while stirring. The tube was sealed tightly. The mixture was heated at 120° C. (oil bath temperature) for 15 h. The mixture was cooled down to 45-50° C. and 14% aq. NH4OH (20 mL) was added. The mixture was maintained at this temperature for 1 h. After cooling to rt, water and ethyl acetate were added. The aqueous layer was extracted with ethyl acetate and the combined organic layers were passed through a short silica gel column to remove most of green/blue Cu salts. The filtrate was dried over sodium sulfate and concentrated on a rotavap. The crude product was recrystallized from EtOAc/hexanes, giving pure pale yellow needles. The mother liquor was concentrated and the residue was purified on silica gel column (5% methanol/methylene chloride), yielding a second crop as pale yellow needles.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.57 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 6
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Customer
Q & A

Q1: What is the significance of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in pharmaceutical research?

A1: this compound is a crucial precursor in the synthesis of Nilotinib [], a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. This compound's structure serves as a scaffold for developing novel therapeutic agents.

Q2: How does the structure of this compound-based derivatives impact their potential for leukemia treatment?

A2: Researchers are exploring how modifications to the this compound core structure influence its interaction with therapeutic targets. For example, two novel azo compounds, DMTPC and DMTPD, were synthesized by reacting this compound with dimedone and meldrum's acid, respectively []. Molecular docking studies revealed that DMTPC exhibited promising binding energy (-8.8 kcal/mol) to the leukemia inhibitory factor protein (PDB ID: 1EMR), approaching the binding energy of Nilotinib (-9.4 kcal/mol) []. This finding suggests that structural modifications can significantly influence the binding affinity and potential efficacy of these derivatives in leukemia treatment.

Q3: What are the analytical techniques employed to characterize this compound and its derivatives?

A3: Researchers utilize a combination of techniques to characterize these compounds, including:

  • Spectroscopic methods: 1H-NMR, 13C-NMR, 19F-NMR, FT-IR, and UV-Vis spectroscopy provide structural information and confirm the identity of synthesized compounds [, ].
  • Mass spectrometry: LC-MS helps determine the molecular weight and purity of the compounds [].
  • X-ray diffraction (XRD): This technique provides insights into the crystal structure of solid-state compounds [].
  • Computational methods: Density Functional Theory (DFT) calculations are used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties, complementing experimental data [, ].

Q4: Are there any concerns regarding the presence of this compound as an impurity in pharmaceutical formulations?

A4: Yes, this compound is considered a potential genotoxic impurity in Nilotinib dihydrochloride active pharmaceutical ingredients []. Therefore, sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for detecting and quantifying trace levels of this impurity to ensure drug safety and efficacy.

Q5: What computational approaches are used to study this compound-based compounds?

A5: DFT calculations are frequently employed to investigate these compounds. For instance, DFT/B3LYP with the 6-311G(d,p) basis set has been used to determine optimized geometries, molecular electrostatic potentials, vibrational frequencies, NMR chemical shifts, and HOMO-LUMO energy gaps []. These calculations provide valuable insights into the electronic structure, reactivity, and potential interactions of these molecules with biological targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.